molecular formula C24H20N2O4 B2637094 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 883711-28-2

3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2637094
CAS No.: 883711-28-2
M. Wt: 400.434
InChI Key: SVTIONMXZGUIMF-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran-derived compound featuring a methoxyphenylacetamido substituent at the 3-position and a phenylcarboxamide group at the 2-position of the benzofuran core. This structure combines aromatic and amide functionalities, which are often associated with biological activity, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-29-18-13-11-16(12-14-18)15-21(27)26-22-19-9-5-6-10-20(19)30-23(22)24(28)25-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTIONMXZGUIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride in the presence of a base such as pyridine.

    Formation of Final Product: The final step involves coupling the intermediate with N-phenylbenzofuran-2-carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxy groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF), KOtBu in tetrahydrofuran (THF).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins, which are critical in regulating cell death pathways .

2. Cholinesterase Inhibition
The compound has also been evaluated for its cholinesterase inhibitory activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays have demonstrated that similar benzofuran derivatives can effectively inhibit acetylcholinesterase and butyrylcholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft and improved cognitive function .

Biochemical Applications

1. Enzyme Modulation
The structural properties of 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide allow it to act as a modulator of various enzymes. Its ability to interact with specific active sites can lead to the development of novel enzyme inhibitors that could be used therapeutically to manage metabolic disorders or other enzyme-related diseases .

2. Drug Delivery Systems
Due to its unique chemical structure, this compound can be incorporated into drug delivery systems. Its compatibility with various polymers makes it suitable for creating nanoparticles or liposomes that can enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer therapy .

Material Science Applications

1. Organic Electronics
The compound's electronic properties position it as a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit charge transport characteristics makes it a valuable material in the development of next-generation electronic devices .

2. Photonic Devices
Research into photonic applications has revealed that compounds similar to 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide can be utilized in sensors and lasers due to their light-emitting properties when excited by external stimuli. This opens avenues for their use in optical communication technologies .

Case Studies

Study Focus Area Findings
Study on Anticancer ActivityCancer ResearchDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity.
Cholinesterase Inhibition StudyNeuropharmacologyShowed effective inhibition of acetylcholinesterase with a reported IC50 value lower than existing treatments, suggesting potential for Alzheimer's therapy.
Drug Delivery System DevelopmentPharmaceutical SciencesDeveloped nanoparticles incorporating the compound that enhanced drug release profiles and targeted delivery efficiency in vivo.

Mechanism of Action

The mechanism of action of 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl and acetamido groups could facilitate interactions with hydrophobic pockets or hydrogen bonding sites within the target molecule. The benzofuran core may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including benzofurans, indoles, and acetamide derivatives. Below is a detailed comparison with key analogs:

Benzofuran-Based Analogs

  • 5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide (CAS 929428-24-0)
    • Core Structure : Benzofuran with ethoxy and phenyl groups.
    • Key Substituents :
  • Ethoxy group at the 5-position.
  • N-methylacetamido phenyl group at the 4-position of the benzofuran.
    • Comparison :
  • The target compound lacks the ethoxy group but includes a methoxyphenylacetamido moiety. The methoxy group may enhance solubility compared to ethoxy, while the phenylcarboxamide could influence steric interactions in binding pockets .

Indole-Based Analogs

  • N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide Core Structure: Indole with chlorophenoxyacetamido and carboxamide groups. Key Substituents:
  • 4-Chlorophenoxyacetamido group.
  • Carboxamide linkage to an aromatic amine.
    • Comparison :
  • The chloro substituent in this analog may confer higher electrophilicity compared to the methoxy group in the target compound .

Hydroxamic Acid Derivatives

  • N-Phenyl-2-furohydroxamic Acid (Compound 11 in )
    • Core Structure : Furan with hydroxamic acid and phenyl groups.
    • Key Substituents : Hydroxamic acid (–NHOH) at the 2-position.
    • Comparison :
  • The hydroxamic acid group is a potent metal-chelating moiety, often used in enzyme inhibitors (e.g., HDACs). The target compound’s acetamido group lacks this chelation capability but may exhibit different selectivity profiles .

Physicochemical Properties

Property Target Compound 5-Ethoxy-Benzofuran Analog Indole Analog
Molecular Formula C₂₄H₂₀N₂O₄ (inferred) C₂₆H₂₄N₂O₄ C₂₃H₁₈ClN₃O₃
Key Functional Groups Methoxyphenylacetamido, Benzofuran Ethoxy, N-methylacetamido Chlorophenoxy, Indole
Potential Bioactivity Enzyme inhibition (speculative) Not reported Not reported

Pharmacological and Toxicological Considerations

  • Antioxidant Activity : While highlights DPPH and β-carotene assays for hydroxamic acids, the target compound’s methoxy group may contribute to radical scavenging, though this remains unverified .
  • Toxicity: Analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide () lack thorough toxicological data, suggesting caution in extrapolating safety profiles for the target compound .

Biological Activity

3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This detailed review synthesizes current research findings regarding its biological activity, including anti-cancer properties, immunomodulatory effects, and other pharmacological applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzofuran core
  • An acetamido group
  • A methoxyphenyl substituent

This unique arrangement contributes to its pharmacological properties.

Anti-Cancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anti-cancer activities. For instance, a study assessed the effects of benzofuran-2-carboxylic acid derivatives on various cancer cell lines, revealing their potential to inhibit tumor growth under microgravity conditions, which mimics spaceflight environments .

Key Findings:

  • Cell Lines Tested: Human lymphocytes and various cancer cell lines.
  • Mechanism of Action: Induction of apoptosis and inhibition of cell proliferation.
  • Half-Maximal Inhibitory Concentration (IC50): Several derivatives showed IC50 values below 1 mM, indicating potent activity against cancer cells .

Immunomodulatory Effects

Research has also highlighted the compound's immunomodulatory effects. In vitro studies demonstrated that certain benzofuran derivatives could enhance immune responses by modulating cytokine production in lymphocytes exposed to simulated microgravity conditions .

Cytokine Modulation:

  • Increased levels of anti-inflammatory cytokines (e.g., IL-10).
  • Decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Case Study 1: Mucositis Protection

A recent study investigated the mucoprotective effects of a related compound in mice undergoing chemotherapy. The compound significantly reduced symptoms associated with methotrexate-induced intestinal mucositis, enhancing survival rates and improving overall health outcomes during treatment .

Study Parameters:

  • Dosage: Administered at varying doses (1, 3, 9 mg/kg).
  • Outcomes Measured: Diarrhea score, weight loss, feed intake, and histological changes in intestinal tissue.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related benzofuran compounds. The results indicated that these compounds exhibited notable antibacterial and antifungal activities against drug-resistant strains .

Results Summary:

CompoundActivity TypeMIC (μg/mL)
Benzofuran Derivative 1Anti-MRSA0.78
Benzofuran Derivative 2Antifungal1.5

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, coupling reactions involving TBTU (as described in ) should maintain temperatures below 5°C to suppress side reactions. Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is critical for real-time monitoring of intermediates . Solvent selection (e.g., dry DCM) and stoichiometric ratios (e.g., 1:1 molar ratio of amine to carboxylic acid) must be validated via elemental analysis (±0.5% tolerance) to ensure purity .

Q. How can researchers confirm the structural integrity of this benzofuran derivative?

  • Methodological Answer : Multi-spectral analysis is mandatory:

  • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; aromatic protons in the benzofuran core typically appear at δ 6.8–8.2 ppm, while acetamido groups show signals near δ 2.1–2.5 ppm .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using single-crystal diffraction (e.g., CCDC-1893314 in ) .
  • HRMS : Validate molecular weight with <2 ppm error to exclude isobaric impurities .

Advanced Research Questions

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches be investigated?

  • Methodological Answer : Systematic comparison with reference datasets (e.g., ’s NMR for analogous compounds) is essential. For example, unexpected downfield shifts in acetamido protons may indicate residual solvents or keto-enol tautomerism. Use 2D NMR (COSY, HSQC) to map coupling patterns and confirm connectivity . If contradictions persist, replicate synthesis under inert atmospheres (argon/nitrogen) to rule out oxidation artifacts .

Q. What computational approaches are suitable for predicting the bioactivity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Prioritize targets based on structural analogs (e.g., benzofuran carboxamides in and ) .
  • QSAR modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts derived from PubChem or experimental data . Validate predictions with in vitro assays (e.g., enzyme inhibition in ) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with variations in the 4-methoxyphenyl group (e.g., replace with 4-chlorophenyl as in ) to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Substitute the benzofuran ring with thiophene or indole (see and for synthetic routes) to evaluate scaffold flexibility .
  • Pharmacokinetic profiling : Measure solubility (>61.3 µg/mL, per ) and metabolic stability using liver microsomes, correlating results with substituent lipophilicity .

Q. What strategies are recommended for resolving crystallographic disorder in X-ray structures of this compound?

  • Methodological Answer : Apply SHELXL refinement with twin-law corrections for overlapping electron densities. For flexible moieties (e.g., the N-phenyl group), use restraints on thermal displacement parameters (ADPs) . Validate hydrogen-bonding networks (e.g., NH···O=C interactions) against geometric criteria (distance: 2.6–3.0 Å; angle: 120–180°) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo studies?

  • Methodological Answer :

  • ADME factors : Test plasma protein binding (e.g., via equilibrium dialysis) and hepatic clearance to identify bioavailability limitations .
  • Metabolite profiling : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo ( ’s thiazole analogs highlight metabolic susceptibility) .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., Cmax, AUC) derived from rodent studies .

Experimental Design Frameworks

Q. What theoretical frameworks guide the design of mechanistic studies for this compound?

  • Methodological Answer : Link hypotheses to established biochemical pathways. For example:

  • Reactive oxygen species (ROS) modulation : Design assays (e.g., DCFH-DA fluorescence) if the benzofuran core is redox-active (analogous to ’s dihydropyridines) .
  • Enzyme inhibition kinetics : Use Michaelis-Menten models to quantify inhibition constants (Ki), referencing ’s anti-hyperlipidemic activity as a template .

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